Pyrano[3,2-d]thiazole-6,7-diol-d3"
Overview
Description
Pyrano[3,2-d]thiazole-6,7-diol-d3 (PTD) is a heterocyclic organic compound. It has been studied for its chemical and biological properties. It is a part of the thiazole derivatives which are present in a wide range of natural products . These derivatives have a wide range of medicinal and biological properties .
Synthesis Analysis
The synthesis of Pyrano[3,2-d]thiazole-6,7-diol-d3 involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields a series of 1,3-thiazole, pyrano[2,3-d]thiazole, and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives .Molecular Structure Analysis
The molecular formula of Pyrano[3,2-d]thiazole-6,7-diol-d3 is C8H13NO4S. It has a molecular weight of 222.28 g/mol.Chemical Reactions Analysis
The reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile yields 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .Scientific Research Applications
Phosphine-Catalyzed Annulation
- Research Application : The study by Wang et al. (2016) describes the phosphine-catalyzed [2 + 4] annulation of allenoates with thiazolone-derived alkenes. This process facilitates the synthesis of biologically important 6,7-dihydro-5H-pyrano[2,3-d]thiazole derivatives, which are useful in various chemical and pharmaceutical applications.
- Source : Organic Letters.
Novel Pyrano[2,3-d][1,3]thiazolo[3,2-a]pyrimidine Derivatives
- Research Application : Esmaeili et al. (2021) developed an efficient method for synthesizing novel pyrano[2,3-d][1,3]thiazolo[3,2-a]pyrimidine derivatives. These derivatives have potential applications in material science and medicinal chemistry.
- Source : Research on Chemical Intermediates.
Antimicrobial and Anticancer Activities
- Research Application : A study by Zaki et al. (2018) explored the synthesis of pyrano[2,3-d]thiazole derivatives and their potential antimicrobial and anticancer activities. This research indicates the medical and pharmacological significance of these compounds.
- Source : Chemistry Central Journal.
Antioxidant Candidates
- Research Application : Kaddouri et al. (2020) investigated novel compounds containing pyrazole, thiazole, and pyridine moieties for their antioxidant potential. Pyrano[2,3-d]thiazole derivatives were included in this study, highlighting their potential use in developing antioxidant agents.
- Source : Heliyon.
Future Directions
properties
IUPAC Name |
(3aR,5R,6S,7R,7aR)-3a,7,7a-trideuterio-5-(hydroxymethyl)-2-methyl-5,6-dihydropyrano[3,2-d][1,3]thiazole-6,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4S/c1-3-9-5-7(12)6(11)4(2-10)13-8(5)14-3/h4-8,10-12H,2H2,1H3/t4-,5-,6-,7-,8-/m1/s1/i5D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHXTSWSUAJOJZ-ACDYGFEZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2C(C(C(OC2S1)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@]1([C@@H]([C@H](O[C@]2([C@@]1(N=C(S2)C)[2H])[2H])CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,5R,6S,7R,7aR)-3a,7,7a-trideuterio-5-(hydroxymethyl)-2-methyl-5,6-dihydropyrano[3,2-d][1,3]thiazole-6,7-diol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.